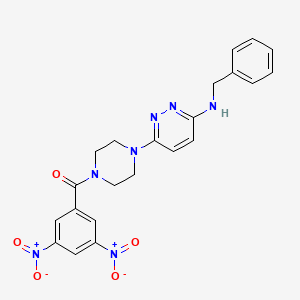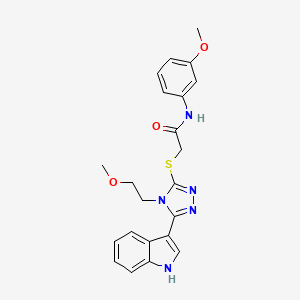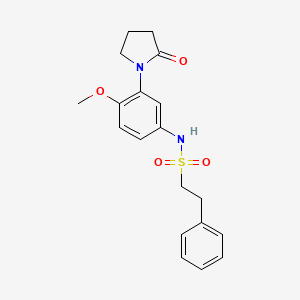![molecular formula C11H18ClNO3 B2595650 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one CAS No. 2411196-07-9](/img/structure/B2595650.png)
2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one is a chemical compound with a complex structure that includes a morpholine ring and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one typically involves the reaction of morpholine derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce a range of alcohols, ketones, or amines.
Aplicaciones Científicas De Investigación
2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-morpholinoethan-1-one
- 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]ethan-1-one
Uniqueness
2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one is unique due to its combination of a morpholine ring and an oxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
2-chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-8(12)11(14)13-4-6-15-7-9(13)10-3-2-5-16-10/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHRLEKZPCMMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2595568.png)



![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2595576.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2595578.png)



![[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2595585.png)
![3-tert-butyl-6-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2595586.png)
![2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B2595589.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2595590.png)
